molecular formula C6H6N4S B8586408 5-Imidazol-1-yl-thiazol-2-ylamine

5-Imidazol-1-yl-thiazol-2-ylamine

Cat. No. B8586408
M. Wt: 166.21 g/mol
InChI Key: YAINEKFBTRIZGL-UHFFFAOYSA-N
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Patent
US07582769B2

Procedure details

A mixture of 2-amino-5-bromothiazole hydrobromide (0.5 g, 1.92 mmol), DMF (6 mL), potassium carbonate (1.0 g, 7.2 mmol), and imidazole (132 mg, 1.94 mmol) was stirred at room temperature for 6 h. The mixture was filtered and the filtrate evaporated to dryness in vacuo. The crude product was purified on a silica gel column (eluent: gradient from 100% methylene chloride to 100% isopropanol) to give 5-imidazol-1-yl-thiazol-2-ylamine. Yield: 0.16 g (50
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[S:4][C:5](Br)=[CH:6][N:7]=1.C(=O)([O-])[O-].[K+].[K+].[NH:15]1[CH:19]=[CH:18][N:17]=[CH:16]1>CN(C=O)C>[N:15]1([C:5]2[S:4][C:3]([NH2:2])=[N:7][CH:6]=2)[CH:19]=[CH:18][N:17]=[CH:16]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Br.NC=1SC(=CN1)Br
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
132 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column (eluent: gradient from 100% methylene chloride to 100% isopropanol)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.